2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid
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Overview
Description
2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid is a synthetic organic compound characterized by the presence of an oxazolidine ring and a trifluoromethyl group. The trifluoromethyl group is known for its significant impact on the chemical and biological properties of molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid typically involves the formation of the oxazolidine ring followed by the introduction of the trifluoromethyl group. One common method includes the cyclization of an appropriate amino alcohol with a carboxylic acid derivative under acidic or basic conditions. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or peroxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Mechanism of Action
The mechanism of action of 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating biological pathways. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
2-Oxo-5-phenyl-1,3-oxazolidine-5-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-Oxo-5-[4-(methyl)phenyl]-1,3-oxazolidine-5-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and stability.
Uniqueness: The presence of the trifluoromethyl group in 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid makes it unique due to the significant impact of this group on the compound’s chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .
Properties
IUPAC Name |
2-oxo-5-[4-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO4/c12-11(13,14)7-3-1-6(2-4-7)10(8(16)17)5-15-9(18)19-10/h1-4H,5H2,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBBCBLPSAHYKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)(C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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